molecular formula C10H22Si2 B090841 1,2-Di(prop-2-enyl)-tetramethyldisilane CAS No. 18645-49-3

1,2-Di(prop-2-enyl)-tetramethyldisilane

Cat. No. B090841
CAS RN: 18645-49-3
M. Wt: 198.45 g/mol
InChI Key: YKBHBENPDUXKBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Di(prop-2-enyl)-tetramethyldisilane, also known as DPTMDS, is a chemical compound that belongs to the group of organosilicon compounds. It has a molecular formula of C12H28Si2 and a molecular weight of 256.52 g/mol. DPTMDS is widely used in the field of materials science, particularly in the synthesis of silicon-based polymers and ceramics.

Mechanism Of Action

The mechanism of action of 1,2-Di(prop-2-enyl)-tetramethyldisilane is not well understood, but it is believed to involve the reaction of the propenyl groups with the surface of the substrate. The propenyl groups act as reactive sites that can form covalent bonds with the substrate, leading to the formation of a thin film. The film formed by 1,2-Di(prop-2-enyl)-tetramethyldisilane is highly cross-linked and has a high degree of chemical resistance, which makes it suitable for various applications.

Biochemical And Physiological Effects

There is limited information on the biochemical and physiological effects of 1,2-Di(prop-2-enyl)-tetramethyldisilane. However, studies have shown that 1,2-Di(prop-2-enyl)-tetramethyldisilane is not toxic to cells and does not induce any significant cytotoxicity or genotoxicity. This suggests that 1,2-Di(prop-2-enyl)-tetramethyldisilane is a safe material to use in various applications.

Advantages And Limitations For Lab Experiments

1,2-Di(prop-2-enyl)-tetramethyldisilane has several advantages for lab experiments, such as its high reactivity, low toxicity, and ease of handling. However, it also has some limitations, such as its high cost, limited availability, and the need for specialized equipment for its synthesis and handling.

Future Directions

There are several future directions for the research on 1,2-Di(prop-2-enyl)-tetramethyldisilane. One direction is to explore its potential as a precursor for the synthesis of advanced materials with unique properties. Another direction is to investigate its potential as a coating material for various applications, such as anti-corrosion coatings and biomedical coatings. Additionally, further studies are needed to understand the mechanism of action of 1,2-Di(prop-2-enyl)-tetramethyldisilane and its interactions with various substrates.

Synthesis Methods

The synthesis of 1,2-Di(prop-2-enyl)-tetramethyldisilane involves the reaction of tetramethyldisilane with allyl chloride in the presence of a catalyst such as aluminum chloride or tin tetrachloride. The reaction takes place at a temperature of 50-60°C and produces 1,2-Di(prop-2-enyl)-tetramethyldisilane as the main product. The yield of 1,2-Di(prop-2-enyl)-tetramethyldisilane can be improved by optimizing the reaction conditions, such as the ratio of reactants, reaction time, and temperature.

Scientific Research Applications

1,2-Di(prop-2-enyl)-tetramethyldisilane has various scientific research applications, particularly in the field of materials science. It is commonly used as a precursor for the synthesis of silicon-based polymers and ceramics. 1,2-Di(prop-2-enyl)-tetramethyldisilane can be polymerized to produce polymeric materials with high thermal stability, mechanical strength, and chemical resistance. These properties make them suitable for various applications such as coatings, adhesives, and electronic materials.

properties

CAS RN

18645-49-3

Product Name

1,2-Di(prop-2-enyl)-tetramethyldisilane

Molecular Formula

C10H22Si2

Molecular Weight

198.45 g/mol

IUPAC Name

[dimethyl(prop-2-enyl)silyl]-dimethyl-prop-2-enylsilane

InChI

InChI=1S/C10H22Si2/c1-7-9-11(3,4)12(5,6)10-8-2/h7-8H,1-2,9-10H2,3-6H3

InChI Key

YKBHBENPDUXKBK-UHFFFAOYSA-N

SMILES

C[Si](C)(CC=C)[Si](C)(C)CC=C

Canonical SMILES

C[Si](C)(CC=C)[Si](C)(C)CC=C

synonyms

1,2-Di(prop-2-enyl)-tetramethyldisilane

Origin of Product

United States

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